Mecoprop-P-isobutyl
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Overview
Description
Mecoprop-P-isobutyl is a synthetic herbicide belonging to the phenoxypropionic acid group. It is primarily used for post-emergence control of broad-leaved weeds in various settings such as lawns, sports fields, golf courses, and cereal crops like wheat, barley, oats, and triticale . This compound rapidly breaks down into mecoprop-P, which is the herbicidally active form .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mecoprop-P-isobutyl can be synthesized through esterification of mecoprop-P with isobutanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The raw materials, mecoprop-P and isobutanol, are mixed in the presence of a catalyst and heated to facilitate the reaction. The product is then separated and purified using industrial-scale distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Mecoprop-P-isobutyl undergoes several types of chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, where the isobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Mecoprop-P and isobutanol.
Oxidation: Various phenoxy derivatives depending on the oxidizing agent used.
Substitution: Substituted phenoxypropionic acid derivatives.
Scientific Research Applications
Mecoprop-P-isobutyl has several scientific research applications, including:
Mechanism of Action
Mecoprop-P-isobutyl exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It is absorbed through the leaves and translocated to the roots, where it disrupts normal cell division and growth processes. This leads to uncontrolled growth and eventual death of the target weeds . The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with similar auxin-like activity.
Dicamba: A benzoic acid derivative used for broad-leaved weed control.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): Similar in structure and function to Mecoprop-P.
Uniqueness
Mecoprop-P-isobutyl is unique due to its specific isobutyl ester form, which provides distinct physical and chemical properties compared to other phenoxy herbicides. Its rapid breakdown to the active form, mecoprop-P, allows for effective and targeted weed control .
Properties
CAS No. |
101012-85-5 |
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Molecular Formula |
C14H19ClO3 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
2-methylpropyl (2R)-2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C14H19ClO3/c1-9(2)8-17-14(16)11(4)18-13-6-5-12(15)7-10(13)3/h5-7,9,11H,8H2,1-4H3/t11-/m1/s1 |
InChI Key |
RMPYJRQOSTUDNH-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)OCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCC(C)C |
Origin of Product |
United States |
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